- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesisTetrahedron, 2012, 68(9), 2155-2160,
Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

953776-62-0 structure
Product name:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
CAS No:953776-62-0
MF:C16H20FN3O2S
Molecular Weight:337.412305831909
CID:1059365
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin
- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide
- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)
- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide
- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
-
- インチ: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3
- InChIKey: VZTXNOOWMMDDLR-UHFFFAOYSA-N
- SMILES: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O
計算された属性
- 精确分子量: 337.12600
じっけんとくせい
- PSA: 71.54000
- LogP: 4.19110
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F595230-10mg |
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |
953776-62-0 | 10mg |
$207.00 | 2023-05-18 | ||
TRC | F595230-100mg |
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |
953776-62-0 | 100mg |
$1642.00 | 2023-05-18 |
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C
Reference
- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of RosuvastatinJournal of Organic Chemistry, 2010, 75(19), 6681-6684,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
Reference
- Method for preparing rosuvastatin precursor, China, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt → -5 °C
1.2 Reagents: Triethylamine ; 10 min, -5 °C
1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ; -5 °C → rt
1.2 Reagents: Triethylamine ; 10 min, -5 °C
1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ; -5 °C → rt
Reference
- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
Reference
- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C
Reference
- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials
- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium
- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine
- Rosuvastatin Triphenylphosphonium Bromide
- Acetic acid,2,2,2-trifluoro-, ion(1-)
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide 関連文献
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide) Related Products
- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
推奨される供給者
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent
